molecular formula C15H22N2O2 B1401302 Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS No. 863560-19-4

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

Cat. No. B1401302
CAS RN: 863560-19-4
M. Wt: 262.35 g/mol
InChI Key: NZDYKTQCORVESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C15H22N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate contains a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate include a molecular weight of 262.35 g/mol. More detailed properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Pharmaceutical Applications

Piperidines, including Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Cholinesterase Inhibitors

The benzyl-piperidine group, which includes Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate, is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Antimalarial Activity

Piperidine derivatives, including Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate, have shown promising antimalarial activity . The most active molecules were comparable to chloroquine .

Drug Synthesis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity

Piperidines have shown a wide range of biological activities . This includes multicomponent reactions, biological activity, and pharmacological activity .

Chemical Reactions

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

The safety data sheet for a related compound, 1-Benzyl-4-piperidylamine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to handle Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate with similar caution until specific safety data is available.

properties

IUPAC Name

benzyl 4-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(16)14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDYKTQCORVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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